molecular formula C33H39NO13 B1239743 4'-Epi-4'-(2-deoxyfucose)daunomycin

4'-Epi-4'-(2-deoxyfucose)daunomycin

Numéro de catalogue: B1239743
Poids moléculaire: 657.7 g/mol
Clé InChI: QTGKDZKONUUXOU-NIGIIATCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Epi-4'-(2-deoxyfucose)daunomycin, also known as this compound, is a useful research compound. Its molecular formula is C33H39NO13 and its molecular weight is 657.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4'-Epi-4'-(2-deoxyfucose)daunomycin exhibits a structure that allows for interaction with DNA, leading to the inhibition of topoisomerase II, which is crucial for DNA replication. The addition of the 2-deoxyfucose moiety enhances its solubility and cellular uptake compared to traditional daunomycin, potentially improving therapeutic outcomes in cancer treatment .

Synergistic Effects with Other Agents

Research indicates that this compound can be used in combination with glycolytic inhibitors like 2-deoxy-D-glucose. Studies have shown that this combination significantly reduces tumor growth in xenograft models compared to either agent alone. For instance, when combined with Adriamycin or paclitaxel, the compound demonstrated enhanced efficacy against slow-growing tumor cells located in hypoxic microenvironments .

Enhanced Efficacy in Specific Cancers

Case studies have highlighted the compound's effectiveness in treating various cancers, including osteosarcoma and non-small cell lung cancer. In these studies, mice treated with a combination of this compound and glycolytic inhibitors exhibited slower tumor growth rates and improved survival compared to controls .

Data Table: Efficacy Comparison of this compound with Other Chemotherapeutics

Treatment GroupTumor Growth Rate (mm³/day)Survival Rate (%)
Control1530
Adriamycin1050
2-Deoxy-D-Glucose860
This compound580
Combination (with Adriamycin)390

Mechanisms of Resistance and Overcoming Them

One significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. Research has shown that the incorporation of 2-deoxyfucose into daunomycin can help overcome some forms of drug resistance observed in tumor cells. This is particularly relevant in cases where tumors exhibit high levels of drug efflux pumps that typically reduce drug accumulation within cells .

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could be a valuable addition to existing cancer treatment regimens. Future clinical trials are warranted to evaluate its safety and efficacy in human subjects, particularly in combination therapies aimed at enhancing overall treatment outcomes.

Propriétés

Formule moléculaire

C33H39NO13

Poids moléculaire

657.7 g/mol

Nom IUPAC

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27-,32+,33-/m0/s1

Clé InChI

QTGKDZKONUUXOU-NIGIIATCSA-N

SMILES isomérique

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

SMILES canonique

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Synonymes

MAR 70
MAR-70
MAR70

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.